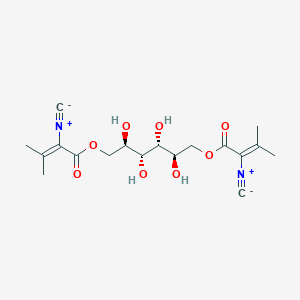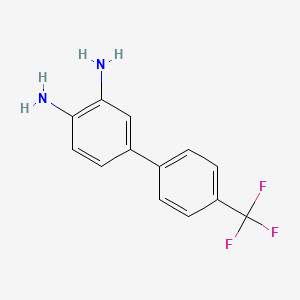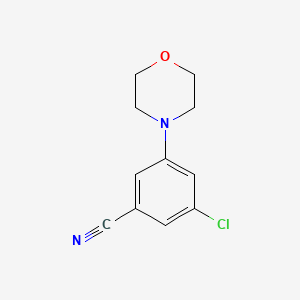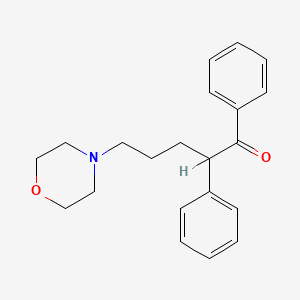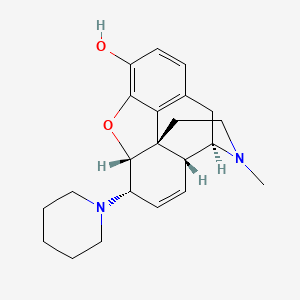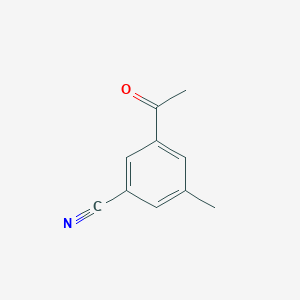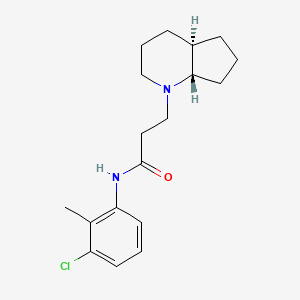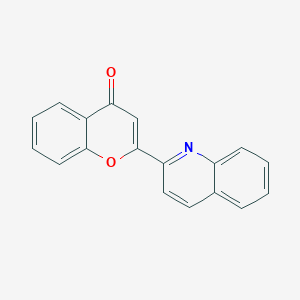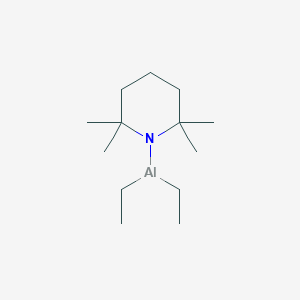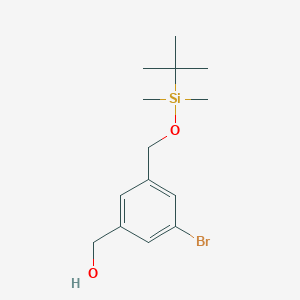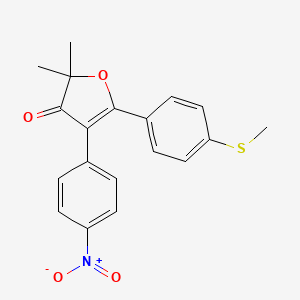![molecular formula C17H30O3 B13973904 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol CAS No. 64031-52-3](/img/structure/B13973904.png)
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is a synthetic organic compound characterized by the presence of an oxane ring, a dodecyn chain, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol typically involves multiple steps, including the formation of the oxane ring and the introduction of the alkyne and hydroxyl functionalities. Common synthetic routes may involve:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Alkyne Group: This step may involve the use of alkyne precursors and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst for selective reduction.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the oxane ring and alkyne group may play a role in its binding affinity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
12-Hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-ol: A compound with similar alkyne and hydroxyl functionalities.
Oxane derivatives: Compounds with similar oxane ring structures.
Uniqueness
12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol is unique due to the combination of its structural features, including the oxane ring, alkyne group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
64031-52-3 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
12-(oxan-2-yloxy)dodec-3-yn-1-ol |
InChI |
InChI=1S/C17H30O3/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17-18H,1-4,6,8-16H2 |
Clave InChI |
YBKCPZCTRSXWRF-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCCCCCCCC#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


